molecular formula C16H17NO2S B14869458 Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate

Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate

Cat. No.: B14869458
M. Wt: 287.4 g/mol
InChI Key: ZGERYRMOJLBAJC-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate is an organic compound with the molecular formula C16H17NO2S It is a pyridine derivative that features a carboxylate ester group, a methyl group, and a methylthio-substituted phenyl group

Preparation Methods

The synthesis of Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylic acid with ethanol in the presence of a dehydrating agent such as sulfuric acid to form the ester . Industrial production methods may involve similar steps but are optimized for larger scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

Scientific Research Applications

Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved can vary, but it often includes binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Ethyl 2-methyl-6-(4-(methylthio)phenyl)pyridine-3-carboxylate can be compared to other similar compounds, such as:

  • Ethyl 7-hydroxy-2-(methylthio)thiazolo[4,5-b]pyridine-6-carboxylate
  • Ethyl 4-methyl-2-(methylthio)pyrimidine-5-carboxylate
  • Ethyl 5-(4-(methylthio)phenyl)isoxazole-3-carboxylate

These compounds share structural similarities but differ in their heterocyclic cores and functional groups, which can lead to variations in their chemical reactivity and biological activity .

Properties

Molecular Formula

C16H17NO2S

Molecular Weight

287.4 g/mol

IUPAC Name

ethyl 2-methyl-6-(4-methylsulfanylphenyl)pyridine-3-carboxylate

InChI

InChI=1S/C16H17NO2S/c1-4-19-16(18)14-9-10-15(17-11(14)2)12-5-7-13(20-3)8-6-12/h5-10H,4H2,1-3H3

InChI Key

ZGERYRMOJLBAJC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=C(C=C2)SC)C

Origin of Product

United States

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